REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7](F)=[N:8][CH:9]=1.[OH:11][CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15]>O1CCCC1.CN1CCCN(C)C1=O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:11][CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[N:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
908 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)F
|
Name
|
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
32.9 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 h of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 50° C. for 10 h
|
Duration
|
10 h
|
Type
|
WAIT
|
Details
|
at 70° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered over a thin celite pad
|
Type
|
WASH
|
Details
|
the pad was rinsed with diethyl ether (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a volume of ca. 5 mL
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (150 mL)
|
Type
|
CUSTOM
|
Details
|
quenched with water (90 mL)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were successively washed with water (3×70 mL), brine (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (100:0 to 80:20 hexanes:ethyl acetate gradient)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)OCC(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |